molecular formula C18H11BrN2O4 B14948046 (4Z)-2-(2-bromophenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(2-bromophenyl)-4-[(2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B14948046
M. Wt: 399.2 g/mol
InChI Key: JOGIMWVUZDNMFX-DORXXBADSA-N
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Description

2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a nitrophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Formation of the Propenylidene Moiety: The propenylidene group can be formed through a condensation reaction involving an aldehyde and a ketone.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid or a nitrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitrophenyl group may participate in redox reactions, affecting cellular oxidative stress.

    Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromophenyl group, which can affect its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-METHOXYPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE: Similar structure but with a methoxy group instead of a nitro group.

    2-(2-CHLOROPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(2-BROMOPHENYL)-4-[(Z,2E)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its bromophenyl and nitrophenyl groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C18H11BrN2O4

Molecular Weight

399.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H11BrN2O4/c19-15-6-2-1-5-14(15)17-20-16(18(22)25-17)7-3-4-12-8-10-13(11-9-12)21(23)24/h1-11H/b4-3+,16-7-

InChI Key

JOGIMWVUZDNMFX-DORXXBADSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)Br

Origin of Product

United States

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